p-Toluenesulfonic acid monohydrate

Catalog No.
S594149
CAS No.
6192-52-5
M.F
C7H8O3S.H2O
C7H10O4S
M. Wt
190.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonic acid monohydrate

CAS Number

6192-52-5

Product Name

p-Toluenesulfonic acid monohydrate

IUPAC Name

4-methylbenzenesulfonic acid;hydrate

Molecular Formula

C7H8O3S.H2O
C7H10O4S

Molecular Weight

190.22 g/mol

InChI

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2

InChI Key

KJIFKLIQANRMOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O

Synonyms

4-toluene sulfonate, 4-toluenesulfonic acid, 4-toluenesulfonic acid ammonium salt, 4-toluenesulfonic acid monohydrate, 4-toluenesulfonic acid, calcium salt, 4-toluenesulfonic acid, copper (2+) salt, 4-toluenesulfonic acid, ion (1+), 4-toluenesulfonic acid, lithium salt, 4-toluenesulfonic acid, magnesium salt, 4-toluenesulfonic acid, potassium salt, 4-toluenesulfonic acid, rubidium salt, 4-toluenesulfonic acid, silver (+1) salt, 4-toluenesulfonic acid, sodium salt, 4-toluenesulfonic acid, zinc salt, p-toluene sulfonate, p-toluene sulphonic acid, p-toluenesulfonate, p-toluenesulfonate pyridinium, p-toluenesulfonic acid, para-toluene sulfonate, para-toluenesulfonic acid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O

The exact mass of the compound p-Toluenesulfonic acid monohydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Toluenesulfonic acid monohydrate (pTSA·H2O, CAS: 6192-52-5) is a strong, non-oxidizing organic Brønsted acid (pKa ≈ -2.8 in water) widely utilized as a solid catalyst in organic synthesis and as a counterion in pharmaceutical salt formation [1]. Unlike liquid mineral acids, pTSA·H2O is a crystalline solid at room temperature, offering superior handling, precise stoichiometric dosing, and excellent solubility in both aqueous and organic polar solvents . Its ability to drive esterifications, acetalizations, and dehydrations without inducing the oxidative side reactions typical of inorganic alternatives makes it a foundational reagent in both laboratory-scale drug discovery and industrial fine chemical manufacturing .

Substituting pTSA·H2O with cheaper mineral acids (like sulfuric or hydrochloric acid) or its anhydrous counterpart fundamentally alters process chemistry and handling dynamics. Sulfuric acid is strongly oxidizing and frequently causes charring, polymerization, or degradation of sensitive functional groups, leading to complex reaction mixtures and lower isolated yields [1]. Hydrochloric acid introduces volatility and corrosive outgassing issues. Furthermore, substituting with anhydrous pTSA (CAS: 104-15-4) introduces severe handling liabilities; the anhydrous form melts at a much lower temperature (~38 °C) and is extremely hygroscopic, rapidly absorbing atmospheric moisture [2]. This deliquescence makes accurate weighing nearly impossible in ambient conditions, destroying the stoichiometric precision required for API tosylate salt formation and reproducible catalytic loading[2].

Thermal Stability and Weighing Precision vs. Anhydrous pTSA

The hydration state of p-toluenesulfonic acid critically dictates its physical stability and processability. The commercially preferred monohydrate form exhibits a melting point of 103–106 °C and remains a stable, free-flowing crystalline solid under standard ambient conditions[1]. In contrast, anhydrous pTSA has a drastically lower melting point of approximately 38 °C and is highly deliquescent [2]. Upon exposure to air, the anhydrous form rapidly absorbs moisture to form the monohydrate, leading to severe mass fluctuations during weighing. This moisture uptake introduces significant molar dosing errors when calculating exact equivalents for API salt screening or catalytic loading [2].

Evidence DimensionMelting point and ambient stability
Target Compound DatapTSA Monohydrate (Tm = 103–106 °C; stable solid)
Comparator Or BaselineAnhydrous pTSA (Tm ≈ 38 °C; highly hygroscopic/deliquescent)
Quantified Difference~65 °C higher melting point and elimination of rapid moisture-induced mass fluctuation.
ConditionsAmbient laboratory weighing and storage conditions

Procurement of the monohydrate ensures batch-to-batch reproducibility and precise stoichiometric dosing, avoiding the degradation and weighing errors inherent to the anhydrous form.

Homogeneous Catalysis with Heterogeneous Recovery vs. Sulfuric Acid

In large-scale organic transformations such as Friedel-Crafts alkylations or esterifications, pTSA·H2O offers a unique phase behavior that simplifies downstream processing compared to mineral acids. pTSA·H2O is completely soluble in refluxing aromatic solvents like toluene, enabling highly efficient homogeneous catalysis[1]. However, upon cooling the reaction mixture to room temperature, the solubility of pTSA drops precipitously, causing the bulk of the catalyst to separate as a crystalline solid [1]. This allows for direct recovery of the catalyst via simple filtration. In contrast, sulfuric acid remains in the liquid phase and requires extensive aqueous basic quenching, which generates large volumes of hazardous aqueous waste and complicates product extraction.

Evidence DimensionCatalyst recovery method and solvent compatibility
Target Compound DatapTSA·H2O (Soluble at reflux, crystallizes upon cooling for filtration recovery)
Comparator Or BaselineSulfuric Acid (Requires aqueous basic quench and liquid-liquid extraction)
Quantified DifferenceEnables direct solid-state recovery vs. 100% loss to aqueous waste stream.
ConditionsRefluxing toluene or similar aromatic solvents

Reduces aqueous waste disposal costs and eliminates the need for basic workups, significantly streamlining industrial scale-up.

Physicochemical Optimization of API Salts vs. Hydrochloride

In pharmaceutical development, pTSA·H2O is frequently utilized to form tosylate salts of weakly basic active pharmaceutical ingredients (APIs) to optimize their physicochemical properties. Compared to standard hydrochloride (HCl) or sulfate salts, tosylates often exhibit distinct thermal and solubility profiles . For example, while an API hydrochloride salt might exhibit highly aqueous solubility (e.g., >200 mg/mL) that leads to undesirable hygroscopicity, the corresponding tosylate salt often provides a more controlled solubility profile (e.g., ~10 mg/mL) with high crystallinity and distinct melting events (e.g., GDC-3280 tosylate Tm = 205.3 °C) [1]. This controlled solubility and high crystallinity can dramatically improve the shelf-life and formulation stability of the final drug product.

Evidence DimensionAPI salt intrinsic solubility and crystallinity
Target Compound DataTosylate salts (Controlled solubility, high crystallinity, reduced hygroscopicity)
Comparator Or BaselineHydrochloride salts (Often excessively soluble and prone to deliquescence)
Quantified DifferenceProvides an alternative solid-state profile (e.g., lowering solubility from 200 mg/mL to 10 mg/mL) to optimize pharmacokinetics.
ConditionsAPI salt screening and solid-state characterization

Crucial for pharmaceutical procurement teams seeking counterions that prevent API deliquescence and improve long-term formulation stability.

Non-Oxidizing Acid Catalysis vs. Sulfuric Acid

When catalyzing the esterification or dehydration of sensitive organic substrates, the choice of acid dictates the purity of the final product. Concentrated sulfuric acid is a strong oxidizing agent and dehydrating agent that frequently induces side reactions, including charring, polymerization, and oxidative degradation of the substrate [1]. pTSA·H2O, while possessing a comparable acid strength (pKa ≈ -2.8), is entirely non-oxidizing [2]. In complex syntheses, such as the processing of furfuryl alcohol or cephalosporin intermediates, replacing sulfuric acid with pTSA·H2O prevents tar formation and transalkylation [1]. This lack of oxidative degradation typically results in higher isolated yields of the target compound and significantly simplifies chromatographic purification.

Evidence DimensionReaction selectivity and byproduct formation
Target Compound DatapTSA·H2O (Non-oxidizing, minimal tar formation)
Comparator Or BaselineSulfuric Acid (Strongly oxidizing, induces charring/polymerization)
Quantified DifferenceElimination of oxidative tar formation, leading to higher purity profiles and improved isolated yields.
ConditionsAcid-catalyzed esterification/dehydration of sensitive substrates

Maximizes product yield and minimizes costly chromatographic purification steps when processing high-value, acid-sensitive intermediates.

API Salt Screening and Formulation

Ideal for pharmaceutical development workflows requiring the generation of tosylate salts to improve the crystallinity, melting point, and shelf-life of weakly basic APIs that are otherwise hygroscopic as hydrochlorides .

Large-Scale Esterification and Acetalization

The preferred catalyst for industrial esterifications (e.g., plasticizers, fragrances) where the non-oxidizing nature of pTSA·H2O prevents the charring and color degradation typically caused by sulfuric acid [1].

Homogeneous Catalysis with Solid Recovery

Highly suited for Friedel-Crafts alkylations and dehydrations in aromatic solvents (like toluene) where the catalyst must be fully dissolved at reflux but easily recoverable by filtration upon cooling, minimizing aqueous waste [1].

Peptide Synthesis and Protecting Group Chemistry

Utilized as a reliable, weighable solid acid for the precise stoichiometric deprotection of acid-labile protecting groups (e.g., Boc) or for masking amino acids, where exact molar equivalents are critical to prevent over-reaction .

Physical Description

Dry Powder
White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.02997997 g/mol

Monoisotopic Mass

190.02997997 g/mol

Heavy Atom Count

12

UNII

3BTO78GAFF

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 921 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (16.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (92.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (67.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6192-52-5

Wikipedia

P-toluenesulfonic acid monohydrate

General Manufacturing Information

Miscellaneous Manufacturing

Dates

Last modified: 08-15-2023

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